1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea
Overview
Description
Synthesis Analysis
The synthesis of a compound is usually described in the scientific literature, particularly in articles dealing with organic chemistry. The synthesis process involves reacting certain reagents under specific conditions to produce the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This information is also typically found in the scientific literature. The compound’s reactivity can depend on factors such as its functional groups and the conditions under which it is stored or used.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through laboratory experiments. These properties can also often be predicted using computational chemistry tools.Scientific Research Applications
Bioconjugation and Peptide Synthesis
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), a compound closely related to 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea, is extensively used in bioconjugation and peptide synthesis. EDC and its corresponding urea derivative, EDU, significantly affect spectropolarimetric measurements, especially in the study of secondary structural changes via circular dichroism. This impact is particularly notable in their ability to erroneously indicate structural changes in protein secondary structures, such as the loss of α-helical character, by masking the characteristic minimum at 208 nm in spectropolarimetric measurements (Kubilius & Tu, 2017).
Synthesis of Pyrimidine Derivatives
In the synthesis of pyrimidine derivatives, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates have shown the ability to undergo regioselective condensation with urea, leading to the formation of various pyrimidine compounds. These reactions offer a pathway to create new chemical entities, expanding the scope of pyrimidine chemistry (Goryaeva, Burgart, & Saloutin, 2009).
Gelation and Complex Formation
Research has shown that addition of urea solutions to certain compounds can lead to the formation of thixotropic, heat-reversible gels. These gels exhibit a network structure under electron microscopy and their formation is pH-dependent. This property can be utilized in various applications including drug delivery systems and tissue engineering (Kirschbaum & Wadke, 1976).
Synthesis of Novel Compounds
Urea catalyzes the synthesis of various derivatives, like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, in high yields under mild conditions. This synthesis demonstrates urea's role as a catalyst in organic reactions, contributing to environmentally friendly and efficient synthetic processes (Li, Li, Song, & Chen, 2012).
Safety And Hazards
Information on safety and hazards is usually available in material safety data sheets (MSDS) provided by the compound’s manufacturer or supplier. This includes information on toxicity, environmental impact, and safe handling procedures.
Future Directions
Future directions could involve further studies to fully understand the compound’s properties, potential uses, and safety implications. This could include in-depth studies of its reactivity, stability, and biological effects.
Please note that this is a general approach and the specific details would depend on the particular compound . For “1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea”, you may need to consult specialized chemical databases or scientific literature for more detailed information. If you have access to a research library, a librarian may be able to help you find more resources. Alternatively, you could consider reaching out to researchers who specialize in studying similar compounds.
properties
IUPAC Name |
1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-4-9-7(12)10-5-8(2,3)6-11/h11H,4-6H2,1-3H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQTIQFHFUBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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